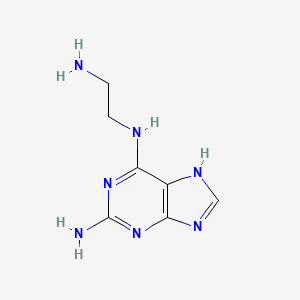

N6-(2-aminoethyl)-9H-purine-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

N6-(2-aminoethyl)-9H-purine-2,6-diamine, also known as 2-Aminoadenine or 2,6-diaminopurine, is a derivative of adenine and is used as an adenine analogue to study the structural properties of nucleic acids . It primarily targets DNA and RNA molecules, specifically interacting with thymine in DNA .

Mode of Action

The compound forms three hydrogen bonds with thymine, violating the traditional Watson-Crick base pairing . This unique interaction affects the local flexibility of DNA and prevents interaction with helix-bending proteins . This can potentially alter the structure and function of the DNA molecule.

Biochemical Pathways

It is known that the compound can influence the structural properties of nucleic acids, which can potentially affect various biochemical pathways involving dna and rna .

Result of Action

The primary molecular effect of this compound is the alteration of the structural properties of DNA. By forming three hydrogen bonds with thymine, it can affect the local flexibility of DNA and prevent interaction with helix-bending proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine involves the reaction of 2,6-diaminopurine with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N6-(2-aminoethyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, elevated temperatures.

Reduction: Sodium borohydride, room temperature.

Substitution: Halogenating agents, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

N6-(2-aminoethyl)-9H-purine-2,6-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in genetic information encoding and its potential use in synthetic biology.

Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenine: A canonical nucleobase that pairs with thymine by forming two hydrogen bonds.

Guanine: Another canonical nucleobase that pairs with cytosine by forming three hydrogen bonds.

2,6-Diaminopurine: A similar compound that also pairs with thymine but has different structural properties.

Uniqueness

N6-(2-aminoethyl)-9H-purine-2,6-diamine is unique due to its ability to form three hydrogen bonds with thymine, providing greater stability compared to adenine-thymine pairs. This property makes it a valuable tool in synthetic biology and genetic research .

Biologische Aktivität

N6-(2-aminoethyl)-9H-purine-2,6-diamine, commonly referred to as 2,6-diaminopurine (DAP), is a purine derivative structurally similar to adenine. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and nucleic acid interactions. This article delves into the biological activity of DAP, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C₅H₈N₆

- Molecular Weight : 168.16 g/mol

DAP primarily functions as an adenine analogue and can be incorporated into DNA during replication. This incorporation disrupts normal DNA synthesis and function, leading to growth inhibition in various cell types, including tumor cells. The additional amino group at position 2 enhances its ability to form three hydrogen bonds with uracil or thymine, increasing the stability of nucleic acid duplexes compared to adenine, which forms only two hydrogen bonds .

Biological Activities

-

Antitumor Activity :

- DAP has shown significant antitumor effects in various studies. For instance, it demonstrated considerable anti-leukemic activity in mouse models, with compounds derived from DAP exhibiting T/C values over 170 against L1210 leukemia .

- In vitro studies have indicated that DAP can increase p53 levels in cancer cells with specific mutations, enhancing the cellular response to DNA damage.

- Inhibition of Enzymatic Activity :

-

Photochemical Stability :

- DAP has been shown to maintain stability under UV irradiation conditions, which is particularly relevant for its potential applications in prebiotic chemistry and RNA/DNA oligomer formation.

Table 1: Summary of Antitumor Efficacy in Mouse Models

| Compound | Dose (mg/kg) | T/C (%) | Notes |

|---|---|---|---|

| Sulfenosine (8b) | 22 | 170 | Significant reduction in viable cells |

| Sulfinosine (9b) | 173 | 167 | Comparable efficacy against L1210 leukemia |

| 5'-deoxy analogue (9c) | 104 | 172 | Effective single treatment |

Table 2: Inhibition Potencies of DAP Derivatives

| Compound | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound 11l | CDK2 | 19 | High |

| Compound 5a | CDK2 | 310 | Moderate |

| Compound 11c | CDK2 | 110 | High |

Pharmacokinetics

DAP exhibits favorable pharmacokinetic properties, including stability in plasma and widespread distribution throughout the body. Its ability to spontaneously base pair with uracil enhances its efficacy in nucleic acid research and therapeutic applications .

Eigenschaften

IUPAC Name |

6-N-(2-aminoethyl)-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHVNKVDXBPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)NCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.